molecular formula C13H14N2O B7474819 N-propylquinoline-8-carboxamide

N-propylquinoline-8-carboxamide

Cat. No.: B7474819
M. Wt: 214.26 g/mol
InChI Key: RQXSORDIMJPFMY-UHFFFAOYSA-N
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Description

N-propylquinoline-8-carboxamide is a chemical compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of biological activities and applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound, in particular, has garnered attention for its potential therapeutic properties and its role as a building block in the synthesis of pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propylquinoline-8-carboxamide typically involves the reaction of quinoline-8-carboxylic acid with propylamine. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the amide bond . The reaction can be represented as follows:

Quinoline-8-carboxylic acid+PropylamineThis compound+H2O\text{Quinoline-8-carboxylic acid} + \text{Propylamine} \rightarrow \text{this compound} + \text{H}_2\text{O} Quinoline-8-carboxylic acid+Propylamine→this compound+H2​O

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or solvent-free reactions. These methods offer advantages in terms of reaction time, yield, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-propylquinoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-propylquinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and topoisomerase IV, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-carboxamide: Shares the quinoline core structure but lacks the propyl group.

    N-methylquinoline-8-carboxamide: Similar structure with a methyl group instead of a propyl group.

    N-ethylquinoline-8-carboxamide: Contains an ethyl group instead of a propyl group.

Uniqueness

N-propylquinoline-8-carboxamide is unique due to the presence of the propyl group, which can influence its biological activity and chemical reactivity. The propyl group may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and molecular targets .

Properties

IUPAC Name

N-propylquinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-8-15-13(16)11-7-3-5-10-6-4-9-14-12(10)11/h3-7,9H,2,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXSORDIMJPFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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